molecular formula C20H17FO5 B2542068 (Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 846064-57-1

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2542068
CAS No.: 846064-57-1
M. Wt: 356.349
InChI Key: BXVARRUDFDVRME-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured benzylidene moiety substituted with a fluorine atom at the ortho position. The core structure comprises a dihydrobenzofuran ring system with a ketone group at position 3 and an ethyl propanoate ester at position 4. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing molecular interactions and stability .

The fluorine atom at the 2-position of the benzylidene substituent introduces electron-withdrawing effects, which may enhance the compound’s polarity and affect its binding affinity in biological systems.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVARRUDFDVRME-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzofuran moiety and a fluorobenzylidene substituent, contributing to its unique biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by the following features:

  • Benzofuran Core : A fused bicyclic structure that enhances biological activity.
  • Fluorobenzylidene Group : The presence of fluorine may increase lipophilicity and bioavailability.
  • Ester Functionality : The ethyl ester group can influence solubility and pharmacokinetics.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, likely through interference with microbial enzyme systems.
  • Anticancer Properties : The interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation has been documented.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition
Compound AAntimicrobialDisruption of cell wall synthesis
Compound BAnticancerInduction of apoptosis
Compound CAnti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of the fluorine substituent in enhancing anticancer activity .
  • Antimicrobial Research : Research conducted on a series of benzofuran derivatives indicated strong antimicrobial properties against Gram-positive and Gram-negative bacteria. The study suggested that the benzofuran core plays a crucial role in binding to bacterial targets .
  • Inflammation Model : In an animal model for inflammation, a compound similar to this compound was shown to reduce inflammatory markers significantly, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 2-Fluoro vs. Chloro vs. Fluoro: The 2-chloro analog () exhibits stronger electron-withdrawing effects, which could enhance electrophilicity at the benzofuran carbonyl, affecting reactivity in nucleophilic additions . Methoxy Group: The 3-methoxy analog () introduces electron-donating effects, increasing electron density on the benzofuran ring and possibly shifting UV-Vis absorption maxima .

Allyloxy substituents () replace the ester entirely, introducing steric bulk and altering solubility profiles .

Spectroscopic and Crystallographic Insights :

  • Analogous compounds (e.g., ) show IR carbonyl stretches near 1680 cm⁻¹ and NMR signals consistent with Z-configuration (e.g., coupling constants <sup>3</sup>JH-H ~12–16 Hz) .
  • SHELX programs are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved similarly .

Q & A

Q. What protocols ensure the compound’s stability during long-term storage?

  • Answer :
  • Storage : Argon-purged vials at -20°C, with desiccants (silica gel).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

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